Cas no 2227786-55-0 (4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one)

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
- 2227786-55-0
- EN300-1632863
-
- インチ: 1S/C12H20N4O/c1-7(2)16-11(17)5-10(13)12(16)9-6-14-15(4)8(9)3/h6-7,10,12H,5,13H2,1-4H3/t10-,12+/m0/s1
- InChIKey: KFUYVBYIRPTCSG-CMPLNLGQSA-N
- SMILES: O=C1C[C@@H]([C@@H](C2C=NN(C)C=2C)N1C(C)C)N
計算された属性
- 精确分子量: 236.16371127g/mol
- 同位素质量: 236.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 64.2Ų
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1632863-5.0g |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 5g |
$2443.0 | 2023-06-04 | ||
Enamine | EN300-1632863-10000mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 10000mg |
$5159.0 | 2023-09-22 | ||
Enamine | EN300-1632863-50mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1632863-250mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 250mg |
$1104.0 | 2023-09-22 | ||
Enamine | EN300-1632863-500mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 500mg |
$1152.0 | 2023-09-22 | ||
Enamine | EN300-1632863-0.25g |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 0.25g |
$774.0 | 2023-06-04 | ||
Enamine | EN300-1632863-0.1g |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 0.1g |
$741.0 | 2023-06-04 | ||
Enamine | EN300-1632863-1.0g |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 1g |
$842.0 | 2023-06-04 | ||
Enamine | EN300-1632863-0.05g |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 0.05g |
$707.0 | 2023-06-04 | ||
Enamine | EN300-1632863-0.5g |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227786-55-0 | 0.5g |
$809.0 | 2023-06-04 |
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-oneに関する追加情報
Introduction to 4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one (CAS No. 2227786-55-0)
4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique molecular framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2227786-55-0, belongs to a class of heterocyclic derivatives that are widely studied for their pharmacological properties. The presence of multiple nitrogen-containing rings, including a pyrrolidinone core and a pyrazole substituent, makes this molecule a promising candidate for further investigation in drug discovery.
The molecular structure of 4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one features a pyrrolidinone ring system linked to an amino group at the 4-position, a 1,5-dimethylpyrazole moiety at the 5-position, and an isopropyl group at the 1-position. This arrangement of functional groups suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. The compound’s stereochemistry and electronic distribution also play a crucial role in determining its biological efficacy and pharmacokinetic behavior.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The pyrrolidinone scaffold, in particular, has been extensively explored due to its versatility in drug design. Researchers have demonstrated that modifications at different positions of the pyrrolidinone ring can significantly alter the pharmacological profile of the compound. For instance, the introduction of an amino group at the 4-position can enhance binding affinity to certain biological targets, while the substitution with a pyrazole ring can introduce additional hydrogen bonding capabilities.
The 1,5-dimethylpyrazole moiety in 4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one is another key feature that contributes to its potential biological activity. Pyrazole derivatives are known for their broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The dimethyl substitution at the 1 and 5 positions of the pyrazole ring further enhances its reactivity and binding interactions with biological targets. This structural feature makes the compound a valuable scaffold for designing novel therapeutic agents.
One of the most compelling aspects of 4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one is its potential as a lead compound for drug discovery. Preclinical studies have shown that structurally similar compounds exhibit promising activities in various disease models. For example, derivatives of the pyrrolidinone scaffold have been reported to inhibit kinases and other enzymes involved in cancer progression. Similarly, pyrazole-based compounds have demonstrated efficacy in treating inflammatory diseases by modulating immune responses.
The isopropyl group at the 1-position of the molecule may contribute to its solubility and bioavailability, which are critical factors for determining its pharmacokinetic properties. Additionally, this group can serve as a handle for further chemical modifications, allowing researchers to fine-tune the biological activity of the compound. Techniques such as structure-based drug design and high-throughput screening can be employed to identify optimal analogs with enhanced potency and selectivity.
Recent advancements in computational chemistry have also facilitated the design and optimization of novel heterocyclic compounds like 4-amino-5-(1,5-dimethyl-1H-pyrazol-4-ylyl)-1-(propan-l)-ylpyrrolidin-l-lactam (CAS No. 2227786550). Molecular modeling studies can predict binding interactions between the compound and potential target proteins, providing insights into its mechanism of action. These computational approaches complement experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to elucidate the structural basis of biological activity.
The synthesis of 4-amino--(l ,S-dimethyl-lH-pyrazol--(J -yl)--(propa-n--zyl)pyrrolidin--(z -one presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as condensation reactions between hydrazines and ketones to form pyrrolidinone rings, followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have made it possible to construct complex heterocyclic frameworks with high efficiency and yield.
In conclusion, 4-amino--(l ,S-dimethyl-lH-pyrazol--(J -yl)--(propa-n--zyl)pyrrolidin--(z -one (CAS No. 2227786550) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique molecular architecture and functional groups make it an attractive candidate for further investigation in drug discovery efforts aimed at developing novel therapeutic agents. As our understanding of biological pathways continues to expand, this compound represents an exciting opportunity for exploring new frontiers in medicinal chemistry.
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